molecular formula C16H16BrNO B5885380 N-(4-bromo-2,6-dimethylphenyl)-2-methylbenzamide

N-(4-bromo-2,6-dimethylphenyl)-2-methylbenzamide

Cat. No.: B5885380
M. Wt: 318.21 g/mol
InChI Key: DYOWBEIFXJXAHY-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-methylbenzamide: is a synthetic organic compound belonging to the class of benzamides It is characterized by the presence of a bromine atom and two methyl groups on the phenyl ring, which are attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-methylbenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromo-2,6-dimethylphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.

    Reduction Reactions: Products include amines derived from the reduction of the carbonyl group.

Scientific Research Applications

Chemistry: N-(4-bromo-2,6-dimethylphenyl)-2-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in the design of inhibitors or activators of specific enzymes or receptors.

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties. Research is ongoing to determine its efficacy and safety in various medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is employed in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or ion channels. The bromine atom and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The benzamide structure allows for interactions with various biological pathways, potentially modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

  • N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide
  • N-(4-bromo-2,6-dimethylphenyl)-2-methoxybenzamide
  • N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide

Uniqueness: N-(4-bromo-2,6-dimethylphenyl)-2-methylbenzamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the benzamide structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methyl groups provide steric hindrance that can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-10-6-4-5-7-14(10)16(19)18-15-11(2)8-13(17)9-12(15)3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOWBEIFXJXAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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